molecular formula C12H24N2O4 B14702667 2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate CAS No. 25385-01-7

2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate

Cat. No.: B14702667
CAS No.: 25385-01-7
M. Wt: 260.33 g/mol
InChI Key: KLYLIFFVIQXKAZ-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound with the molecular formula C12H24N2O4. This compound is known for its unique structure, which includes both carbamate and ethylcarbamate functional groups. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-Butyl-2-methyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. The carbamate groups can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Properties

CAS No.

25385-01-7

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylhexyl] N-ethylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-4-6-7-12(3,8-17-10(13)15)9-18-11(16)14-5-2/h4-9H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

KLYLIFFVIQXKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(COC(=O)N)COC(=O)NCC

Origin of Product

United States

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